molecular formula C21H14N2O2 B390593 4-(quinoxalin-2-yl)phenyl benzoate

4-(quinoxalin-2-yl)phenyl benzoate

Cat. No.: B390593
M. Wt: 326.3g/mol
InChI Key: QYRXJSMRLPXPHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(quinoxalin-2-yl)phenyl benzoate is a heterocyclic organic compound featuring a quinoxaline core fused with a phenyl benzoate group. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This compound’s structure combines the electron-deficient quinoxaline moiety with a lipophilic benzoate ester, influencing its solubility, bioavailability, and interaction with biological targets.

Properties

Molecular Formula

C21H14N2O2

Molecular Weight

326.3g/mol

IUPAC Name

(4-quinoxalin-2-ylphenyl) benzoate

InChI

InChI=1S/C21H14N2O2/c24-21(16-6-2-1-3-7-16)25-17-12-10-15(11-13-17)20-14-22-18-8-4-5-9-19(18)23-20/h1-14H

InChI Key

QYRXJSMRLPXPHS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid 4-quinoxalin-2-yl-phenyl ester typically involves the esterification of benzoic acid with a quinoxalin-2-yl-phenyl alcohol. One common method involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction. The reaction is usually carried out in an inert solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of benzoic acid 4-quinoxalin-2-yl-phenyl ester can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(quinoxalin-2-yl)phenyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of benzoic acid 4-quinoxalin-2-yl-phenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and quinoxalin-2-yl-phenyl alcohol, which can then interact with various enzymes and receptors in the body. These interactions can modulate biological processes such as cell signaling, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and pharmacological differences between 4-(quinoxalin-2-yl)phenyl benzoate and related compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Activity (IC₅₀, HEPG2 cells) Reference
This compound C₂₁H₁₄N₂O₂ 336.35 g/mol Quinoxaline, benzoate ester Not reported N/A
Ethyl 4-({[3-(2-acetamidophenyl)quinoxalin-2-yl]oxy}methyl)benzoate C₂₆H₂₃N₃O₄ 441.49 g/mol Quinoxaline, acetamide, benzoate ester Not reported
N-(quinoxalin-2-yl)-4-(3-(4-(N-thiazol-2-ylsulfamoyl)phenyl)thioureido)benzenesulfonamide C₂₄H₂₀N₈O₄S₃ 612.65 g/mol Quinoxaline, sulfonamide, thiourea IC₅₀ = 24.4 mmol L⁻¹
4-(1,2-Dihydro-2-phenylquinoxalin-3-yl)-N,N-dimethylbenzenamine C₂₂H₂₁N₃ 327.43 g/mol Quinoxaline, tertiary amine Not reported
Key Observations:
  • Molecular Weight: Ethyl 4-({[3-(2-acetamidophenyl)quinoxalin-2-yl]oxy}methyl)benzoate has a higher molecular weight (441.49 g/mol) due to additional acetamide and ethoxy groups, which may affect pharmacokinetics.
  • Biological Activity: Sulfonamide-thiourea derivatives (e.g., compound 11 ) exhibit notable anticancer activity (IC₅₀ = 24.4 mmol L⁻¹), suggesting that electron-withdrawing groups enhance cytotoxicity.

Pharmacological and Physicochemical Comparison

  • Anticancer Mechanisms: Sulfonamide-thiourea derivatives (e.g., compound 11 ) likely interact with DNA or enzyme targets (e.g., topoisomerases), while benzoate esters may act via non-covalent binding or prodrug mechanisms.
  • Synergistic Effects: Compounds like 9–11 in show enhanced activity when combined with radiation, suggesting that this compound could benefit from similar combination therapies.
  • Solubility : Benzoate esters generally exhibit lower solubility in polar solvents compared to sulfonamides or amines, necessitating formulation optimizations for in vivo applications.

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